molecular formula C7H9ClFNO B1437268 2-Fluoro-4-methoxyaniline hydrochloride CAS No. 874959-93-0

2-Fluoro-4-methoxyaniline hydrochloride

Cat. No. B1437268
M. Wt: 177.6 g/mol
InChI Key: WPOCEWUNBSYJIB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9ClFNO . It is also known as Methoxy-2-fluoroaniline hydrochloride. It is a fine white or off-white powder.


Synthesis Analysis

2-Fluoro-4-methoxyaniline hydrochloride is typically synthesized by heating 2-fluoro-4-nitroaniline with methanol and a reducing agent such as sodium borohydride.


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-methoxyaniline hydrochloride is C7H9ClFNO . The average mass is 177.604 Da and the monoisotopic mass is 177.035675 Da .


Physical And Chemical Properties Analysis

2-Fluoro-4-methoxyaniline hydrochloride has a melting point of around 197 °C and a boiling point of 215-220 °C. It is a stable compound with a pH of 5.5-6.5. This compound is highly reactive due to the presence of a fluorine atom in its structure.

Scientific Research Applications

Application in Organic Synthesis

2-Fluoro-4-methoxyaniline hydrochloride has been utilized in various organic synthesis processes. One notable application is in the Ullmann Methoxylation, where it serves as a key intermediate. This process is involved in the preparation of certain heterocyclic compounds, illustrating its importance in the synthesis of complex organic molecules (Ragan et al., 2003).

Role in Photoreaction Studies

Another significant application of 2-Fluoro-4-methoxyaniline hydrochloride is in the study of photoreactions. It has been used to investigate the pathways and mechanisms of photochemical reactions, such as the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine. This research helps in understanding the dual mechanistic pathways involving different triplet excited states (Pleixats & Marquet, 1990).

Use in Nucleoside Synthesis

The compound is also used in the synthesis of pyridine nucleosides, which are related to antiviral and anticancer agents like 5-fluorocytosine. This application demonstrates its significance in medicinal chemistry, particularly in the development of new therapeutic agents (Nesnow & Heidelberger, 1975).

Environmental Applications

In the environmental domain, 2-Fluoro-4-methoxyaniline hydrochloride is involved in studies focusing on the degradation of hazardous compounds in water. For instance, its derivatives have been a subject of research in the evaluation and comparison of Fenton-like oxidation processes for treating methoxyanilines in aqueous solutions, which is crucial for wastewater treatment (Chaturvedi & Katoch, 2020).

Involvement in Catalytic Processes

The compound also finds its application in catalytic processes. For instance, it has been used in the synthesis of fluorine-substituted compounds, which are important in the development of new materials and pharmaceuticals (Wang et al., 2018).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-fluoro-4-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCEWUNBSYJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660700
Record name 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxyaniline hydrochloride

CAS RN

874959-93-0
Record name 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GL Grunewald, AJ Kolar, MSS Palanki… - Organic preparations …, 1990 - Taylor & Francis
… An ice cold solution of sodium nitrite (77 mg, 1.13 mmol) in 1 mL of water was added dropwise to a stirred solution of 2-fluoro-4-methoxyaniline hydrochloride*l (200 mg. 1.13 mmol) in 1 …
Number of citations: 7 www.tandfonline.com

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